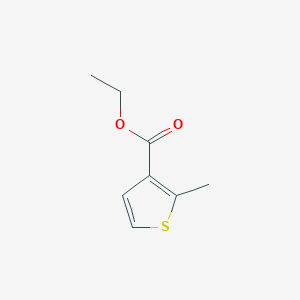

Ethyl 2-methylthiophene-3-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOBQWZOPPOTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440292 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-66-7 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) and Crystallographic Studies

Planarity of Thiophene (B33073) Ring and Substituents

Further research, specifically the synthesis and successful crystallization of Ethyl 2-methylthiophene-3-carboxylate followed by single-crystal X-ray diffraction, would be required to elucidate the structural details requested.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Electron Localization Function (ELF) Diagram:The ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It is a powerful method for mapping electron pair localization in a visually intuitive way, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs.

Fukui Function Analysis for Reactive Sites

Fukui functions are a crucial concept in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govchemrxiv.org This analysis helps in understanding the chemical selectivity and reactivity of a compound. nih.gov For thiophene (B33073) derivatives, Fukui function calculations can pinpoint which atoms are most susceptible to attack. For instance, in studies of similar thiophene carboxylates, analysis has shown that specific carbon or heteroatoms in the thiophene ring are the most reactive sites for nucleophilic or electrophilic attack, guiding predictions of their chemical behavior in reactions. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). gyanvihar.orgmdpi.com This method is fundamental in drug discovery and involves predicting the binding affinity and interaction patterns between the ligand and the active site of the protein. nih.govtandfonline.com Thiophene derivatives are frequently subjected to molecular docking studies to explore their potential as inhibitors for various biological targets, such as enzymes or receptors implicated in diseases. nih.govnih.gov

Docking simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. bezmialem.edu.tr For thiophene-containing compounds, these studies can reveal how the thiophene ring and its substituents fit into the binding pocket of a target protein. nih.gov The binding energy, often expressed as a docking score, quantifies the strength of these interactions. For example, docking studies on various thiophene derivatives have identified key amino acid residues that interact with the ligand, providing a rationale for their biological activity and a basis for designing more potent analogs. bezmialem.edu.tr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govacs.org For a ligand-protein complex identified through docking, MD simulations can assess its stability and the dynamics of the interactions. nih.gov These simulations provide a more realistic, dynamic picture compared to the static view from docking by considering the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com MD simulations have been used to study the stability of complexes involving thiophene derivatives, confirming that the key interactions observed in docking are maintained over the simulation period. researchgate.net

MMGBSA Calculations for Binding Affinity

The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. bezmialem.edu.tr It is often used as a post-processing step for MD simulation trajectories to provide a more accurate prediction of binding affinity than docking scores alone. researchgate.netdergipark.org.tr The calculation considers van der Waals interactions, electrostatic interactions, and solvation energies. researchgate.net For various thiophene compounds, MMGBSA calculations have been employed to rank potential inhibitors and correlate computational binding energies with experimental activities, offering a more quantitative prediction of their potency. researchgate.netdergipark.org.tr

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. nih.gov This analysis is complemented by 2D fingerprint plots that summarize the types and relative contributions of different intermolecular interactions, such as H···H, O···H, and C···H contacts. nih.goviucr.org While a specific crystal structure for Ethyl 2-methylthiophene-3-carboxylate is required for this analysis, studies on analogous thiophene carboxylates and other ethyl ester compounds reveal that H···H interactions often dominate, with significant contributions from hydrogen bonds and other close contacts that stabilize the crystal packing. researchgate.netuomphysics.netmdpi.com

Interactive Data Tables

Below are representative data tables illustrating the type of information generated from the computational analyses described.

Table 1: Representative Fukui Function Indices for a Thiophene Derivative (Note: Data is illustrative for a generic thiophene ring system)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| S1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.25 | 0.10 | 0.175 |

| C3 | 0.18 | 0.22 | 0.200 |

| C4 | 0.15 | 0.19 | 0.170 |

Table 2: Representative Molecular Docking and MMGBSA Results (Note: Data is illustrative for a thiophene ligand against a generic protein target)

| Ligand | Docking Score (kcal/mol) | MMGBSA ΔG_bind (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiophene Derivative A | -8.5 | -55.2 | TYR123, LEU234, SER98 |

| Thiophene Derivative B | -7.9 | -48.7 | TYR123, PHE230, ASN99 |

Table 3: Representative Contributions to Hirshfeld Surface Contacts (Note: Data is illustrative for a crystalline organic ester)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 25.0 |

| C···H / H···C | 18.5 |

| S···H / H···S | 5.5 |

Nonlinear Optical (NLO) Properties

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the nonlinear optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics, including optical switching and data storage. For thiophene derivatives, theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships that govern their NLO response. mdpi.comnih.gov

While direct computational studies on the nonlinear optical properties of this compound are not extensively available in the public domain, general principles derived from computational studies of similar thiophene derivatives can provide valuable insights. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of π-conjugated systems and the intramolecular charge transfer characteristics. mdpi.comnih.gov

Theoretical calculations on various thiophene derivatives have shown that the extent of π-electron delocalization plays a significant role in determining the magnitude of the first hyperpolarizability (β), a key parameter for second-order NLO materials. mdpi.comnih.gov The presence of both electron-donating and electron-accepting groups on the thiophene ring can enhance the NLO response by facilitating charge transfer. nih.gov

In the case of this compound, the thiophene ring acts as a π-conjugated system. The methyl group at the 2-position is a weak electron-donating group, while the ethyl carboxylate group at the 3-position is an electron-withdrawing group. This donor-acceptor substitution pattern is a common design strategy for enhancing NLO properties.

Computational methods such as DFT can be used to calculate various parameters that are indicative of NLO activity. These include the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another critical parameter; a smaller energy gap generally correlates with a larger hyperpolarizability. mdpi.com

Although specific data for this compound is not available, a hypothetical computational study would likely involve the following steps:

Optimization of the ground state molecular geometry.

Calculation of the electronic properties, including the dipole moment and polarizability.

Computation of the first hyperpolarizability (β) tensor components.

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics.

Such a study would provide a quantitative prediction of the NLO response of this compound and allow for a comparison with other known NLO materials. The results would be valuable for guiding the synthesis and experimental characterization of this and related compounds for potential applications in NLO devices.

Applications As a Synthetic Intermediate

Precursor for 2-Methylthiophene-3-carboxylic Acid and its Derivatives

One of the most fundamental applications of ethyl 2-methylthiophene-3-carboxylate is its conversion to 2-methylthiophene-3-carboxylic acid. This transformation is typically achieved through hydrolysis of the ethyl ester. Under either acidic or basic conditions, the ester group is cleaved to yield the corresponding carboxylic acid and ethanol. For instance, the related mthis compound can be hydrolyzed by heating with a sodium hydroxide (B78521) solution, which results in the formation of 2-methylthiophene-3-carboxylate sodium and methanol. quinoline-thiophene.com A similar principle applies to the ethyl ester.

Furthermore, the ester group can undergo transesterification. When heated with a different alcohol, such as methanol, under acidic catalysis (e.g., sulfuric acid), this compound can be converted to mthis compound. quinoline-thiophene.com This reactivity allows for the modification of the ester group to suit the requirements of a subsequent synthetic step. The resulting 2-methylthiophene-3-carboxylic acid is a crucial intermediate for the synthesis of various derivatives, including acid chlorides and amides.

Building Block for Complex Thiophene (B33073) and Benzothiophene Derivatives

This compound serves as a foundational molecule for the construction of more elaborate thiophene-containing structures, including fused ring systems like thieno[3,2-b]thiophenes.

The thiophene ring of this compound can be halogenated to introduce additional functional groups. While direct chlorination of this compound is not explicitly detailed in the provided search results, a closely related transformation involves the synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid from 3-methylthiophene-2-carboxylic acid. google.com This process utilizes N-chlorosuccinimide in a mixed solvent system of acetic acid and N,N-dimethylformamide. google.com The resulting dichlorinated thiophene is a valuable intermediate for further synthetic modifications. This reaction highlights the potential for selective chlorination of the thiophene ring in the presence of other functional groups.

Thieno[3,2-b]thiophenes are an important class of fused heterocyclic compounds with applications in materials science. mdpi.comresearchgate.netresearchgate.net The synthesis of these derivatives often involves the cyclization of appropriately substituted thiophenes. For example, a method for preparing thieno[3,2-b]thiophene-2-carboxylic acid starts from 3-bromothiophene. researchgate.netnih.gov While a direct synthesis from this compound is not explicitly described, the general strategies suggest that it could be a viable precursor after suitable functionalization. One approach involves the Dieckmann condensation of thiophene derivatives bearing appropriate side chains at the 3- and 4-positions. mdpi.com

Information regarding the direct synthesis of thieno[3,2-b]furan (B2985385) derivatives from this compound was not found in the provided search results.

This compound is a precursor to halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for various applications, including the synthesis of insecticides. beilstein-journals.orgresearchgate.net For instance, the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a crucial intermediate for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, starts from 3-methylthiophene. beilstein-journals.orgresearchgate.net The process involves a one-pot bromination/debromination to yield 2,4-dibromo-3-methylthiophene. beilstein-journals.orgresearchgate.net Subsequently, the carboxylic acid functionality is introduced, which can then be converted to the acid chloride. beilstein-journals.orgresearchgate.net Although the direct use of this compound is not detailed, its hydrolysis product, 2-methylthiophene-3-carboxylic acid, is a logical starting point for such halogenation reactions.

The synthesis of multifunctionalized thiophenes is a significant area of research due to their diverse applications. This compound can be envisioned as a starting material for creating such complex structures. The ester group can be converted to other functionalities, and the thiophene ring can undergo various reactions such as electrophilic substitution and metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. The synthesis of substituted 2-aminothiophene derivatives via the Gewald reaction is a well-known method for producing multifunctional thiophenes, although it starts from different precursors. nih.govresearchgate.net

Role in the Synthesis of Biologically Active Molecules

Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.comiucr.org this compound and its derivatives serve as important intermediates in the synthesis of such bioactive molecules.

As previously mentioned, halogenated 2-thiophenecarboxylic acid derivatives, which can be prepared from precursors like this compound, are essential for the synthesis of a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. beilstein-journals.orgresearchgate.net These insecticides exhibit targeted activity against various pests. researchgate.net

Furthermore, the general class of 2-aminothiophene-3-carboxylate derivatives has been extensively studied for their pharmaceutical potential. nih.govchemimpex.comimpactfactor.org While the title compound is not a 2-aminothiophene, its structural similarity and potential for conversion into more complex, biologically active thiophene-based structures underscore its importance in medicinal chemistry research. For example, various substituted thiophene derivatives have been synthesized and evaluated for their anti-cancer and antioxidant activities. impactfactor.org

Anti-inflammatory Agents

The thiophene ring is a well-established pharmacophore in the design of anti-inflammatory drugs. Its derivatives have demonstrated significant potential in modulating inflammatory pathways. Thiophene-based compounds are integral to several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, which primarily function through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The structural backbone provided by intermediates like this compound is pivotal for the synthesis of novel molecules with anti-inflammatory action.

Research has shown that derivatives of thiophene carboxylates are highly active anti-inflammatory agents. For instance, a study highlighted a 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate derivative as a potent anti-inflammatory drug. nih.gov Furthermore, ethyl 2-amino-5-methylthiophene-3-carboxylate, a closely related compound, is utilized as a building block in the synthesis of bioactive molecules, including those developed for their anti-inflammatory properties. researchgate.net The versatility of the thiophene core allows for the introduction of various substituents, enabling the fine-tuning of anti-inflammatory activity. Many thiophene derivatives have been reported to exhibit a broad spectrum of biological properties, including anti-inflammatory effects. rsc.orgfrontiersin.org

Table 1: Examples of Thiophene-Based Anti-inflammatory Agents

| Compound/Drug | Mechanism of Action (if known) | Reference |

|---|---|---|

| Tinoridine | COX enzyme inhibitor, potent antiperoxidative and radical scavenger activity | nih.gov |

| Tiaprofenic acid | COX enzyme inhibitor | nih.gov |

| Tenidap | COX enzyme inhibitor | nih.gov |

| Zileuton | LOX inhibitor | nih.gov |

| 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate | Anti-inflammatory | nih.gov |

Antimicrobial Agents

The thiophene nucleus is a constituent of numerous compounds exhibiting a wide range of antimicrobial activities. This compound and its derivatives serve as important synthons for the development of new antimicrobial agents. For example, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have been synthesized and evaluated for their antimicrobial properties. nih.gov Certain derivatives from this series, particularly those incorporating a pyridine (B92270) side chain, demonstrated activity comparable to standard drugs like ampicillin (B1664943) and gentamicin (B1671437) against various bacterial species. nih.gov

Furthermore, studies on ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have identified compounds with significant inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. nih.gov The presence of specific substituents, such as a 4-hydroxy benzaldehyde (B42025) group, was found to enhance antimicrobial activity. nih.gov Research into novel thiophene-2-carboxamide derivatives has also yielded compounds with potent antibacterial activity. For instance, an amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group showed excellent activity against Pseudomonas aeruginosa, S. aureus, and B. subtilis. The structural diversity achievable from thiophene intermediates allows for the creation of compounds targeting a broad spectrum of microbial pathogens, including drug-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Derivative Class | Example Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives | Various bacteria and fungi | Derivatives with a pyridine side chain showed activity comparable to ampicillin and gentamicin. | nih.gov |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | B. subtilis, E. coli, P. vulgaris, S. aureus | A derivative with a 4-hydroxy benzaldehyde group showed significant antimicrobial activity. | nih.gov |

| Thiophene-2-carboxamide derivatives | P. aeruginosa, S. aureus, B. subtilis | An amino thiophene-2-carboxamide with a methoxy group exhibited excellent antibacterial effects. | |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives | Salmonella Typhi | A derivative showed outstanding antibacterial action against XDR Salmonella Typhi. |

Anthelmintic Agents (via intermediates)

While direct synthesis of anthelmintic agents from this compound is not extensively documented, the core thiophene structure is a key component of established anthelmintic drugs. This highlights the role of thiophene carboxylates as potential intermediates in the synthesis of new anthelmintic compounds. A notable example of a thiophene-based anthelmintic is Morantel, a drug used in veterinary medicine. researchgate.net

Recent research has further underscored the potential of the thiophene scaffold in developing agents against parasitic worms. For instance, a synthesized thiophene derivative, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol, demonstrated a significant in vitro anthelmintic effect against Haemonchus contortus. Additionally, studies on biaryl alkyl carboxylic acid derivatives containing a thiophene ring have shown promising activity against Schistosoma species, the causative agents of schistosomiasis. These studies emphasize that the thiophene ring is crucial for the observed antischistosomal activity, suggesting that building blocks like this compound are valuable for the synthesis of novel anthelmintics.

Other Pharmacologically Significant Thiophene Derivatives

The versatility of the thiophene scaffold, accessible through intermediates like this compound, has led to the discovery of compounds with a wide range of other pharmacological activities. Thiophene derivatives have been reported to possess antidepressant and anticonvulsant properties. frontiersin.org They have also been identified as allosteric enhancers at the adenosine (B11128) A1 receptor, which is a target for treating cardiac arrhythmias. frontiersin.org

In the field of oncology, thiophene derivatives have been investigated for their anti-cancer and antioxidant activities. nih.gov For example, certain novel thiophene derivatives were found to exhibit strong anti-cancer activity against various cancer cell lines in primary screenings. Furthermore, research into 2-(acylamino)thiophene-3-carboxylates has led to the identification of positive allosteric modulators (PAMs) of the GABA(B) receptor, which could represent a new approach for pharmacological intervention. The broad spectrum of biological activities associated with thiophene-containing molecules, including antipsychotic and antianxiety effects, continues to drive research into new synthetic routes and derivatives. nih.gov

Table 3: Diverse Pharmacological Activities of Thiophene Derivatives

| Pharmacological Activity | Target/Mechanism (if known) | Reference(s) |

|---|---|---|

| Antidepressant | Not specified | frontiersin.org |

| Anticonvulsant | Not specified | frontiersin.org |

| Allosteric enhancers at the adenosine A1 receptor | Adenosine A1 receptor | frontiersin.org |

| Anti-cancer | Various, including kinase inhibition | nih.gov |

| Antioxidant | Radical scavenging | |

| GABA(B) positive allosteric modulators | GABA(B) receptor | |

| Antipsychotic | Not specified | nih.gov |

| Antianxiety | Not specified | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For ethyl 2-methylthiophene-3-carboxylate and its analogs, future research is focused on moving away from traditional methods that may involve harsh reagents or conditions. A significant advancement has been the development of a safe and efficient process that avoids strong bases like n-butyllithium and does not require cryogenic temperatures. nih.gov

Future work will likely focus on:

Catalyst Development: Investigating new, more efficient, and recyclable catalysts to replace traditional bases.

Alternative Solvents: Utilizing green solvents like water or bio-based solvents to minimize environmental impact.

Flow Chemistry: Adapting existing syntheses to continuous flow processes, which can offer better control, safety, and scalability.

Table 1: Comparison of Synthetic Routes for Thiophene-3-carboxylate Derivatives This interactive table summarizes key aspects of different synthetic methodologies.

| Method | Key Reagents | Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Improved Batch | 2-Methylthiophene | n-BuLi (avoided), Ethyl Chloroformate | Not specified | Safe, efficient, non-cryogenic, scalable | nih.gov |

| One-Pot Condensation | Ketone, Ethyl Cyanoacetate, Sulfur | Morpholine | 45 °C | Simple, good yields (70-85%) | asianpubs.orgasianpubs.org |

| Gewald Reaction | Ketone, Ethyl Cyanoacetate, Sulfur | Diethylamine | 50 °C | Established method for 2-aminothiophenes | nih.goviucr.orgiucr.org |

Advanced Mechanistic Studies of Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for process optimization and the rational design of new synthetic routes. For instance, in the synthesis of related thiophene-2-carboxamides, the proposed mechanism involves the initial formation of a sulfide (B99878) intermediate, which then undergoes intramolecular cyclization. nih.gov

Future research should employ advanced analytical and computational techniques to elucidate these pathways in greater detail. This includes:

Kinetic Studies: To determine the rate-limiting steps and the influence of various parameters (temperature, concentration, catalyst) on the reaction rate.

In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor the reaction in real-time and identify transient intermediates.

Computational Modeling (DFT): Density Functional Theory (DFT) investigations can be used to model reaction pathways, calculate transition state energies, and predict the electronic properties of intermediates and products, offering insights that are difficult to obtain experimentally. nih.gov

Development of New Derivatives with Tunable Properties

This compound is an excellent starting point for creating a diverse library of derivatives with tailored properties. By modifying the core structure, researchers can fine-tune the molecule's electronic, physical, and biological characteristics. Significant research has already been dedicated to synthesizing a variety of 2-aminothiophene derivatives. asianpubs.orgnih.govresearchgate.net

Future efforts will likely focus on:

Functionalization at the 2-position: Replacing the methyl group with other alkyl or aryl groups to modulate steric and electronic properties.

Amide and Peptide Coupling: Converting the ethyl carboxylate group into amides by reacting it with various amines, leading to compounds with potential biological activity. nih.gov

Synthesis of Fused Systems: Using the thiophene (B33073) ring as a building block for constructing more complex polycyclic heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net

Table 2: Selected Derivatives and Their Potential Applications This interactive table showcases the versatility of the thiophene-3-carboxylate scaffold.

| Derivative Class | Modification | Potential Application | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylates | Introduction of an amino group at C2 | Pharmaceutical building blocks, anti-inflammatory, antimicrobial | asianpubs.orgnih.govchemimpex.com |

| Thiophene-2-carboxamides | Conversion of ester to amide at C3 | Bioactive molecules, enzyme inhibitors | nih.gov |

| 3-Arylaminothiophenic acids | Arylamino group at C3 | FTO inhibitors for antileukemia activity | researchgate.net |

| Fused Thieno[2,3-d]pyrimidines | Annulation of a pyrimidine (B1678525) ring | Biologically active heterocyclic systems | researchgate.net |

Expanded Applications in Materials Science

The thiophene nucleus is a cornerstone of organic electronics due to its electron-rich nature and propensity for forming conductive polymers. Thiophene derivatives possess properties suitable for functional materials because they can undergo reversible oxidation at low potentials and exhibit semiconductor-like behavior. nih.gov

Future research will focus on leveraging this compound as a monomer or precursor for advanced materials, including:

Conductive Polymers: Incorporating this unit into polymer chains for applications in flexible electronics, sensors, and energy storage devices. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel thiophene-based emitters and host materials for more efficient and stable display and lighting technologies. asianpubs.orgnih.gov

Organic Field-Effect Transistors (OFETs): Developing new semiconductor materials for printed and low-cost electronic circuits. asianpubs.orgnih.gov

Dyes and Liquid Crystals: The aromatic core is a suitable chromophore, making its derivatives candidates for new dyes and liquid crystalline materials. asianpubs.org

Computational Design of Enhanced Bioactive Compounds

Computational chemistry and molecular modeling are becoming indispensable tools in the discovery of new therapeutic agents. By simulating the interaction between a molecule and a biological target, researchers can predict its potential activity before undertaking costly and time-consuming synthesis.

Future research in this area will involve:

Molecular Docking: Screening virtual libraries of derivatives based on this compound against specific biological targets, such as enzymes or receptors, to identify promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of thiophene derivatives with their observed biological activity to guide the design of more potent compounds.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties. Research into related derivatives as FTO inhibitors has already shown the power of these approaches in identifying cellular targets. researchgate.net

Scalable and Industrially Relevant Synthetic Processes

For any compound to have a significant real-world impact, its synthesis must be translatable from the laboratory bench to an industrial scale. A key future direction is the development of processes that are not only high-yielding but also safe, cost-effective, and environmentally responsible.

A landmark study has already demonstrated a practical and efficient process for preparing this compound on a multikilogram scale. nih.gov The key advantages of this process, which will guide future industrial efforts, include:

Operational Simplicity: Reducing the number of complex steps and handling procedures. nih.gov

Avoidance of Hazardous Reagents: Eliminating the need for highly reactive and dangerous substances like n-butyllithium. nih.gov

Non-Cryogenic Conditions: Operating at or near ambient temperatures to reduce energy consumption and equipment costs. nih.gov

Future research will aim to further refine these processes, potentially by integrating flow chemistry, optimizing catalyst recovery and reuse, and minimizing waste streams to meet the increasing demands of industrial chemical production.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The Gewald reaction is commonly employed, utilizing a three-component condensation of ketones, sulfur, and cyanoacetates. For example, ethyl acetoacetate, elemental sulfur, and methyl cyanoacetate in ethanol with a catalytic amount of morpholine or triethylamine at 60–80°C for 12–24 hours. Adjusting solvent polarity (e.g., DMF vs. ethanol) or catalyst (e.g., H2SO4 vs. organic bases) can alter reaction kinetics and purity .

- Data : Typical yields range from 60–85%, with purity confirmed via HPLC (C18 column, methanol/water eluent) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : X-ray crystallography (using SHELX software for refinement) and spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include δ ~2.3 ppm (methyl group at C2) and δ ~4.2–4.4 ppm (ethyl ester protons) .

- IR : Ester carbonyl stretch at ~1700 cm<sup>-1</sup> and thiophene ring vibrations at ~1450–1550 cm<sup>-1</sup> .

Q. What are the recommended methods for assessing purity and stability during storage?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to monitor degradation products.

- TLC : Silica gel plates (hexane/ethyl acetate, 3:1) to detect impurities.

- Stability : Store under inert atmosphere at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How do substituent modifications at the thiophene ring influence biological activity?

- Methodology : Systematic substitution studies comparing methyl (C2), acetyl (C5), and aryl groups (e.g., 3-trifluoromethylphenyl). For example:

| Substituent | Lipophilicity (LogP) | IC50 (μM) | Target Receptor |

|---|---|---|---|

| C2-CH3 | 2.1 | >100 | N/A |

| C5-COCH3 | 2.8 | 45.2 | COX-2 |

| C4-CF3-Ph | 3.5 | 12.7 | GnRH Receptor |

- Enhanced lipophilicity (e.g., trifluoromethyl groups) improves membrane permeability and target binding .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Dose-response curves : Validate activity across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects.

- Structural analogs : Synthesize derivatives with incremental substituent changes (e.g., methyl → ethyl → isopropyl) to isolate steric/electronic contributions .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and correlate with experimental IC50 values .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Directing groups : The ester at C3 deactivates the ring, favoring electrophilic attack at C5. Nitration with HNO3/H2SO4 yields 5-nitro derivatives (>90% regioselectivity).

- Halogenation : NBS in CCl4 selectively brominates C4 due to steric hindrance from the C2 methyl group .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.